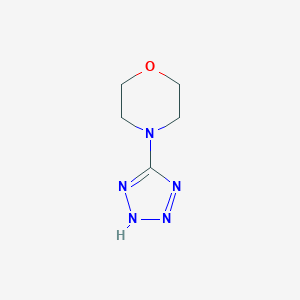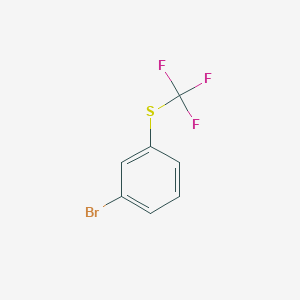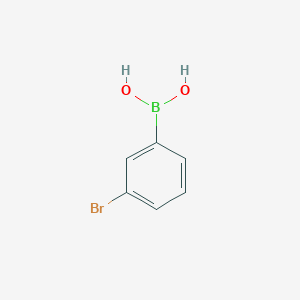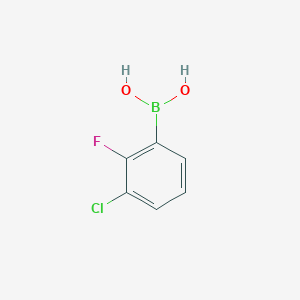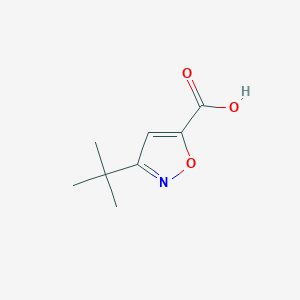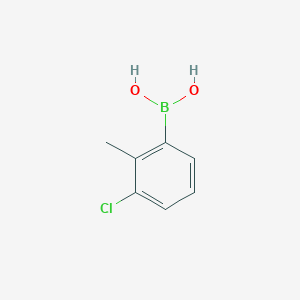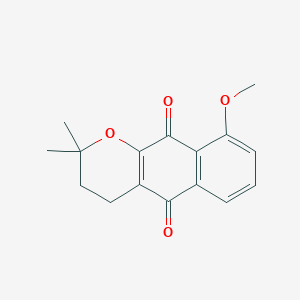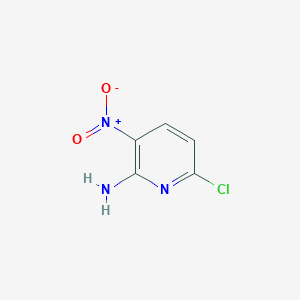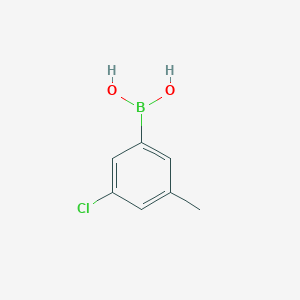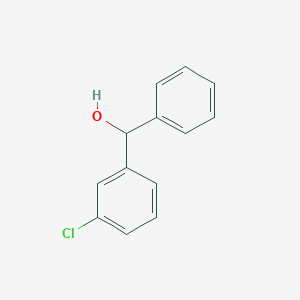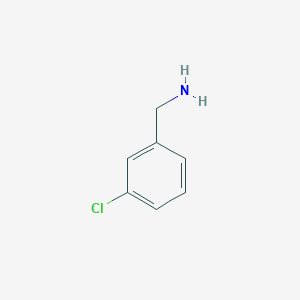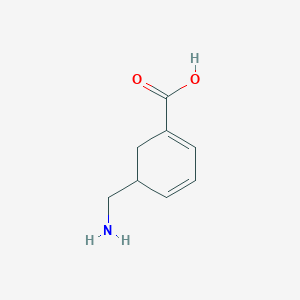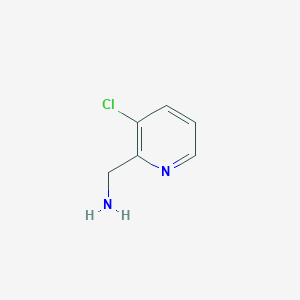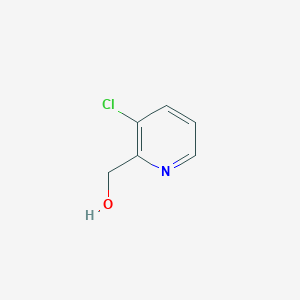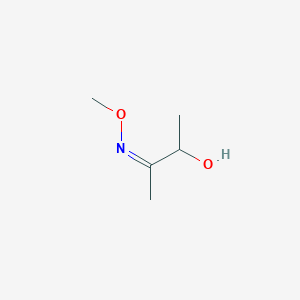
(3Z)-3-Methoxyiminobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-Methoxyiminobutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, biochemistry, and medicinal chemistry. This compound is a derivative of pyridoxal, a form of vitamin B6, and has been shown to exhibit several beneficial properties.
Mecanismo De Acción
The mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol is not fully understood. However, it has been suggested that this compound acts as an inhibitor of enzymes that are involved in various metabolic pathways. For example, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the activity of alanine aminotransferase, an enzyme that is involved in the metabolism of amino acids. In addition, this compound has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the metabolism of dopamine.
Efectos Bioquímicos Y Fisiológicos
(3Z)-3-Methoxyiminobutan-2-ol has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. In addition, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In vivo studies have shown that this compound can reduce the levels of serum alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its ability to inhibit the activity of enzymes that are involved in various metabolic pathways. This property makes this compound a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of (3Z)-3-Methoxyiminobutan-2-ol. One of the areas of research is the development of new drugs that are based on this compound. For example, (3Z)-3-Methoxyiminobutan-2-ol derivatives have been shown to exhibit potent antitumor activity, and further research in this area could lead to the development of new cancer therapies. Another area of research is the study of the mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol, which could lead to a better understanding of the role of enzymes in various metabolic pathways. Finally, the study of the biochemical and physiological effects of (3Z)-3-Methoxyiminobutan-2-ol could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis method of (3Z)-3-Methoxyiminobutan-2-ol involves the reaction of pyridoxal with O-methylhydroxylamine in the presence of sodium acetate and acetic acid. The reaction yields (3Z)-3-Methoxyiminobutan-2-ol as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(3Z)-3-Methoxyiminobutan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. In biochemistry, (3Z)-3-Methoxyiminobutan-2-ol has been used as a substrate for enzymes such as alanine aminotransferase and aspartate aminotransferase. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and norepinephrine.
Propiedades
Número CAS |
133911-19-0 |
|---|---|
Nombre del producto |
(3Z)-3-Methoxyiminobutan-2-ol |
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
(3Z)-3-methoxyiminobutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4- |
Clave InChI |
WPHUYJPJRANCOS-XQRVVYSFSA-N |
SMILES isomérico |
CC(/C(=N\OC)/C)O |
SMILES |
CC(C(=NOC)C)O |
SMILES canónico |
CC(C(=NOC)C)O |
Sinónimos |
2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



